
N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N'-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)-N'-propylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the class of quinoline-based derivatives and has shown promising results in various studies.
科学的研究の応用
PET Imaging of Neurofibrillary Tangles
A significant application of related fluorine-18 labeled compounds is in PET imaging for the in vivo visualization of neurofibrillary tangles (NFTs), which are hallmark features of Alzheimer's disease and other tauopathies. The development of [18 F]MK-6240, a highly selective PET tracer, illustrates the compound's utility in detecting NFTs within the human brain, facilitating the study of disease progression and the efficacy of therapeutic interventions.
Hopewell et al. (2019) introduced a simplified radiosynthesis of [18 F]MK-6240, demonstrating its application in human and animal PET imaging studies for neurofibrillary tangles, a key pathological feature of Alzheimer's disease (Hopewell et al., 2019).
Lohith et al. (2018) characterized the plasma kinetics, brain uptake, and preliminary quantitative analysis of 18F-MK-6240 in subjects with Alzheimer's disease, mild cognitive impairment, and healthy elderly, highlighting its potential for quantifying NFT binding in vivo (Lohith et al., 2018).
Development and Validation for Clinical Research
The research also focuses on the synthesis methods and validation processes necessary for using these compounds in clinical research. The cGMP production of [18 F]MK-6240, for example, outlines the steps required to ensure the compound meets regulatory standards for human PET studies, enabling its application in clinical settings to study neurodegenerative diseases.
- Collier et al. (2017) reported on the cGMP production of [18 F]MK-6240, detailing a fully automated 2-step radiosynthesis and emphasizing the compound's validation for human PET studies under FDA and US Pharmacopeia requirements (Collier et al., 2017).
特性
IUPAC Name |
ethyl 4-[[2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O4S/c1-2-33-22(31)16-5-9-18(10-6-16)26-19(30)13-29-23(32)28-12-11-25-21(20(28)27-29)34-14-15-3-7-17(24)8-4-15/h3-12H,2,13-14H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIQIDZOGROMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dipropylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2830215.png)
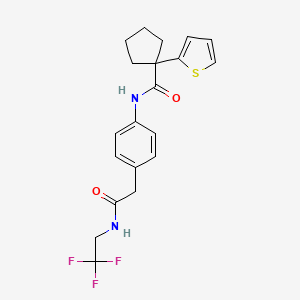
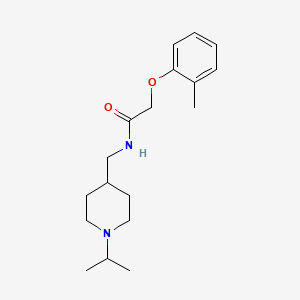
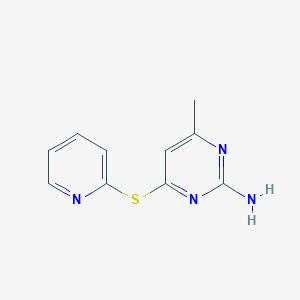
![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2830222.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2830223.png)
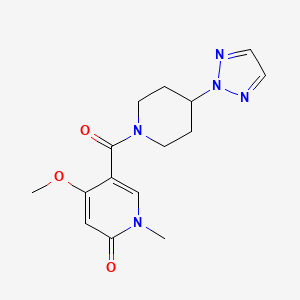
![3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2830227.png)
![N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide](/img/structure/B2830231.png)
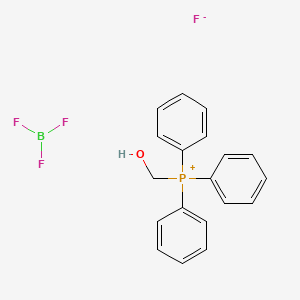

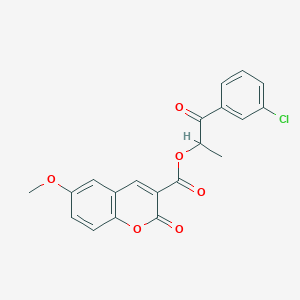
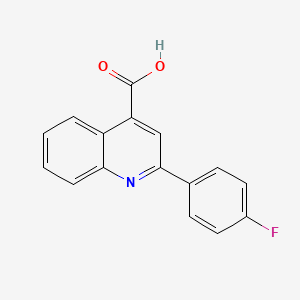
![Methyl 4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2830238.png)